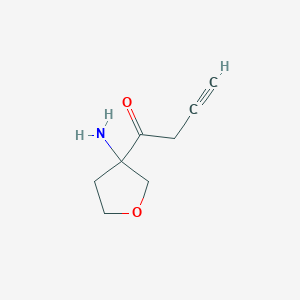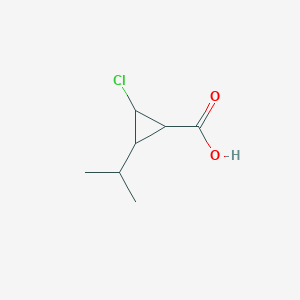![molecular formula C10H6ClF6NO2 B13159562 2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13159562.png)
2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate is a synthetic compound known for its use as an insecticide and acaricide. It is primarily utilized for mite control in agricultural settings, particularly in rice cultivation .
Vorbereitungsmethoden
The synthesis of 2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate involves several steps. One common synthetic route includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2,2,2-trifluoroethyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,2,2-Trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a model compound in studies involving carbamate chemistry and trifluoromethylation reactions.
Biology: The compound is studied for its effects on various biological systems, particularly in understanding its mode of action as an insecticide.
Medicine: Research is conducted to explore its potential therapeutic applications, although its primary use remains in agriculture.
Industry: It is utilized in the development of new agrochemicals and pesticides.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate involves its interaction with the nervous system of insects and mites. The compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, paralysis, and eventually death of the pest .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate can be compared with other similar compounds such as:
Flupentiofenox: Another insecticide with a similar structure and mode of action, used for mite control.
2-Chloro-5-(trifluoromethyl)aniline: A precursor in the synthesis of various trifluoromethylated compounds.
The uniqueness of this compound lies in its specific combination of trifluoromethyl and carbamate groups, which contribute to its high efficacy as an insecticide and acaricide.
Eigenschaften
Molekularformel |
C10H6ClF6NO2 |
|---|---|
Molekulargewicht |
321.60 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl N-[2-chloro-5-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C10H6ClF6NO2/c11-6-2-1-5(10(15,16)17)3-7(6)18-8(19)20-4-9(12,13)14/h1-3H,4H2,(H,18,19) |
InChI-Schlüssel |
VFBPWPPACWLHSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)OCC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Isopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13159490.png)

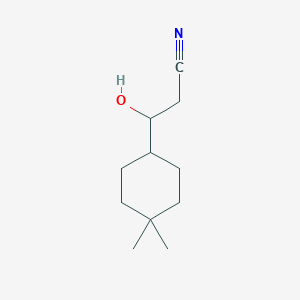
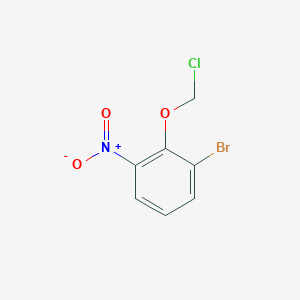
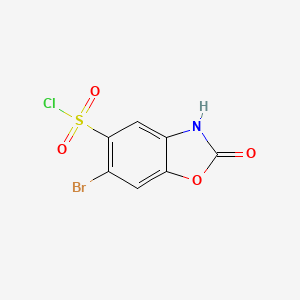

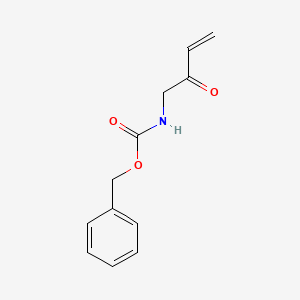
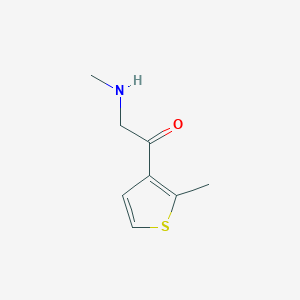
![2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane](/img/structure/B13159540.png)
